molecular formula C14H6ClF5N2O4 B3041090 N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260442-73-7

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide

Cat. No.: B3041090
CAS No.: 260442-73-7
M. Wt: 396.65 g/mol
InChI Key: RWJZUUDSXIHADU-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and properties

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide, also known as Triflumuron, is the chitin biosynthesis pathway in insects . Chitin is a crucial component of the exoskeleton of insects and plays a vital role in their growth and development .

Mode of Action

Triflumuron acts primarily as a feeding poison for biting and sucking pests . It disturbs the chitin biosynthesis of insects, particularly in immature life stages . This disruption in chitin biosynthesis leads to the inability of the insect to molt properly, resulting in its death .

Biochemical Pathways

The compound affects the chitin biosynthesis pathway, which is essential for the growth and development of insects . By inhibiting this pathway, Triflumuron prevents the formation of chitin, leading to abnormal molting and eventually the death of the insect .

Pharmacokinetics

In studies conducted on rats, oral absorption of Triflumuron was estimated to be greater than 77% . The compound was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Following a single oral administration, the maximum plasma concentration of radioactivity was reached after 4.9 hours . Elimination was biphasic with half-lives of three and 13 hours in males . Excretion via urine and faeces was essentially complete 96 hours after dosing .

Result of Action

The result of Triflumuron’s action is the death of the insect. By inhibiting chitin biosynthesis, the compound prevents the insect from undergoing normal molting processes . This leads to the death of the insect, particularly in its immature life stages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-(trifluoromethoxy)aniline with 2,6-difluoro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized aromatic compounds, potentially leading to ring cleavage products.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
  • Novaluron

Uniqueness

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide is unique due to its specific combination of halogen atoms and a nitro group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF5N2O4/c15-6-1-3-8(10(5-6)26-14(18,19)20)21-13(23)11-7(16)2-4-9(12(11)17)22(24)25/h1-5H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJZUUDSXIHADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF5N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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